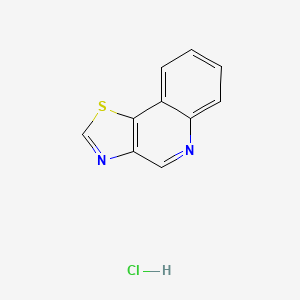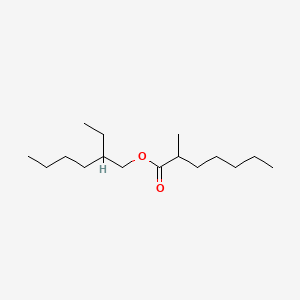
2-Ethylhexyl methylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl methylheptanoate is an organic compound with the molecular formula C16H32O2. It is an ester formed from the reaction between 2-ethylhexanol and methylheptanoic acid. This compound is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl methylheptanoate is typically synthesized through an esterification reaction. This involves the reaction of 2-ethylhexanol with methylheptanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to enhance efficiency and yield. The process may also utilize immobilized enzymes as biocatalysts to promote esterification under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexyl methylheptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the formation of 2-ethylhexanol and methylheptanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming different esters .
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes.
Major Products:
Hydrolysis: 2-Ethylhexanol and methylheptanoic acid.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl methylheptanoate has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Widely used in cosmetics as an emollient, providing a smooth and non-greasy feel to products.
Wirkmechanismus
The primary mechanism of action of 2-Ethylhexyl methylheptanoate in cosmetic applications is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This is achieved through its interaction with the lipid bilayer of the skin, improving its integrity and function .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethylhexyl palmitate
- 2-Ethylhexyl stearate
- 2-Ethylhexyl laurate
Comparison: 2-Ethylhexyl methylheptanoate is unique due to its specific ester structure, which provides a balance between hydrophilic and lipophilic properties. This makes it particularly effective as an emollient in cosmetic formulations compared to other similar compounds, which may have different chain lengths and branching, affecting their performance and application .
Eigenschaften
CAS-Nummer |
93917-80-7 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
2-ethylhexyl 2-methylheptanoate |
InChI |
InChI=1S/C16H32O2/c1-5-8-10-11-14(4)16(17)18-13-15(7-3)12-9-6-2/h14-15H,5-13H2,1-4H3 |
InChI-Schlüssel |
YRWASMLYHBIQJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


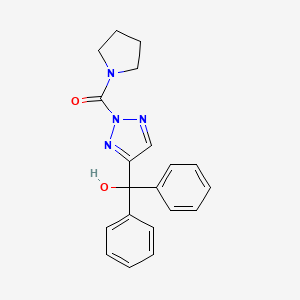
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)

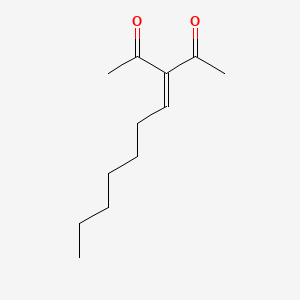
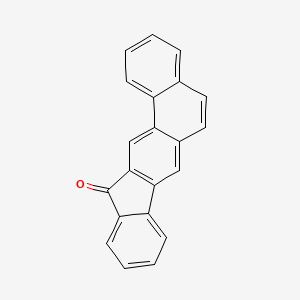
![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
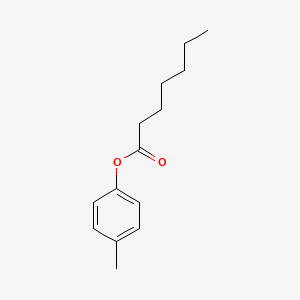
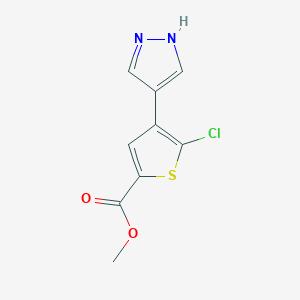
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

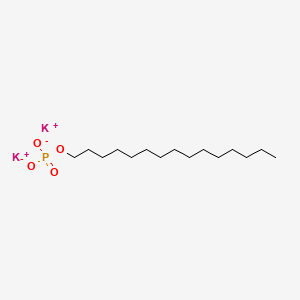
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
